molecular formula C19H17N3O3S2 B2479222 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034384-58-0

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2479222
CAS No.: 2034384-58-0
M. Wt: 399.48
InChI Key: COQPSPXWBDWCDK-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C19H17N3O3S2 and its molecular weight is 399.48. The purity is usually 95%.
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Scientific Research Applications

One-Pot Synthesis of Heterocyclic Sulfonamides

Research has developed a one-pot synthesis method for creating N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides. This process involves nucleophilic addition to the azomethine group followed by cyclization in the presence of alkali. Notably, the expected isomeric products are not formed, which suggests a specific reaction pathway and structural configuration for these compounds (Rozentsveig et al., 2013).

Synthesis and Biological Evaluation of Thiazole Derivatives

A study presented the synthesis and antibacterial evaluation of 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]thiadiazole-2-sulfonamide derivatives. These compounds demonstrated significant antibacterial activity against various bacterial strains, comparable to that of established antibiotics (Gadad et al., 2000).

Antibacterial Activity of Sulfonamide Derivatives

A series of novel sulfonamides incorporating certain molecular scaffolds were synthesized and evaluated for antibacterial activity. The compounds showed considerable efficacy against specific bacterial strains, highlighting their potential as therapeutic agents (Krátký et al., 2012).

Enzyme Inhibitory Potential

Enzyme Inhibitory Activities

Research into the enzyme inhibitory potential of new sulfonamides revealed that these compounds exhibited substantial inhibitory activity against specific enzymes. In silico molecular docking results aligned with in vitro data, indicating a potential therapeutic application of these compounds in treating diseases related to enzyme dysfunction (Abbasi et al., 2019).

Antimalarial and Antiviral Properties

A study investigating N-(phenylsulfonyl)acetamide derivatives revealed their antimalarial activity and proposed their potential application as COVID-19 drugs. Theoretical calculations and molecular docking studies supported these findings, suggesting the compounds' action mechanism against specific viral proteins (Fahim & Ismael, 2021).

Anticonvulsant Activity

Anticonvulsant Properties

Heterocyclic compounds containing a sulfonamide thiazole moiety were synthesized and tested for anticonvulsant activity. Several of these compounds showed protection against induced convulsions, with one derivative demonstrating significant anticonvulsive effects and complete protection (Farag et al., 2012).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound belongs to a group of pharmaceutically relevant compounds known as partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives. These derivatives have been known to exhibit a broad range of pharmaceutical applications .

Mode of Action

When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .

Biochemical Pathways

These derivatives have been known to affect various biochemical pathways, leading to a broad range of pharmaceutical applications .

Pharmacokinetics

For instance, the presence of the dihydroimidazo[2,1-b][1,3]thiazole moiety could potentially influence the compound’s absorption, distribution, metabolism, and excretion .

Result of Action

The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that the compound may have potential as an anticancer agent.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of electron-withdrawing substituents in the structure of the ketone can lead to a competing reaction, which affects the compound’s action

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c23-27(24,14-5-6-18-13(11-14)7-9-25-18)21-16-4-2-1-3-15(16)17-12-22-8-10-26-19(22)20-17/h1-6,11-12,21H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQPSPXWBDWCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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